Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate

Description

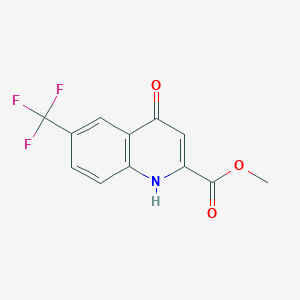

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate (CAS: 123158-31-6; molecular formula: C₁₂H₈F₃NO₃) is a fluorinated quinoline derivative widely used as a pharmaceutical intermediate . Its structure features a hydroxy group at position 4, a trifluoromethyl (CF₃) group at position 6, and a methyl ester at position 2 of the quinoline core. These substituents confer unique electronic and steric properties, influencing its reactivity and biological interactions. The compound is typically synthesized via Gould-Jacobs cyclization or similar methods, followed by esterification .

Properties

IUPAC Name |

methyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGPEAHFOPWZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372408 | |

| Record name | Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422284-64-7, 123158-31-6 | |

| Record name | 2-Quinolinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422284-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conrad-Limpach Synthesis

The Conrad-Limpach reaction is a classical method for synthesizing 4-hydroxyquinolines. For methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, this approach involves condensing 3-trifluoromethylaniline with a β-keto ester, such as methyl 3-oxobutanoate , under reflux in a high-boiling solvent (e.g., diphenyl ether or toluene).

Mechanism :

-

Schiff base formation : The aniline’s amino group reacts with the β-keto ester’s ketone, forming an imine intermediate.

-

Cyclization : Intramolecular attack of the imine nitrogen onto the ester carbonyl generates the quinoline ring.

-

Aromatization : Loss of water yields the 4-hydroxyquinoline structure with substituents at positions 2 (ester) and 6 (trifluoromethyl).

Conditions :

Gould-Jacobs Modification

The Gould-Jacobs method, adapted for trifluoromethyl groups, employs 3-trifluoromethylaniline and methyl 3-(dimethylamino)acrylate under acidic conditions. Cyclization via electrophilic aromatic substitution positions the ester at C2 and the hydroxyl at C4.

Key Steps :

-

Michael addition : Aniline attacks the α,β-unsaturated ester.

-

Cyclodehydration : Acid catalysis (e.g., polyphosphoric acid) facilitates ring closure.

Optimization :

-

Higher yields (50–70%) are achieved using microwave-assisted synthesis, reducing reaction times to 1–2 hours.

Functional Group Interconversion

Esterification of Carboxylic Acid Intermediates

This compound can be synthesized by esterifying the corresponding carboxylic acid.

Procedure :

Hydroxylation of Chloroquinolines

A patent-derived method (US2012/88746) describes the synthesis of chlorinated intermediates, which can be hydrolyzed to introduce the hydroxyl group.

Steps :

-

Chlorination : Treat methyl 4-hydroxy-2-(trifluoromethyl)quinoline-6-carboxylate with POCl₃ at 110°C for 20 hours to form methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate .

-

Hydrolysis : React the chloro derivative with aqueous NH₄OH or HCl to yield the hydroxy compound.

Challenges :

Industrial-Scale Continuous Flow Synthesis

Continuous flow systems enhance reproducibility and safety for large-scale production:

Setup :

-

Reactor : Tubular flow reactor with temperature zones (80–120°C).

-

Feed Streams :

-

Stream 1: 3-Trifluoromethylaniline in toluene.

-

Stream 2: Methyl 3-oxobutanoate in acetic acid.

-

-

Residence Time : 30–60 minutes.

Advantages :

-

20–30% higher yield compared to batch processes.

-

Reduced side products (e.g., dimerization).

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Positioning the trifluoromethyl group at C6 requires meta-substituted anilines. Ortho/para directors (e.g., -NH₂) may lead to positional isomers. Solution : Use directing groups (e.g., nitro) temporarily, followed by reduction.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group can be reduced to form a hydroxyl derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

- Building Block : This compound serves as a precursor for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

- Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for further chemical modifications.

Biological Applications

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate has been investigated for several biological activities:

Antimicrobial Activity

- In vitro studies have shown that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. It also demonstrates antifungal properties against common pathogens.

Anticancer Activity

- Research indicates that this compound can induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : It inhibits cancer cell proliferation by causing cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, leading to oxidative stress and subsequent cell death.

Antimalarial Properties

A study highlighted its activity against Plasmodium falciparum, showing that it interferes with heme detoxification in the parasite, leading to increased heme toxicity. The efficacy was compared with established antimalarial drugs:

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.22 ± 0.06 | 168.72 |

| Chloroquine | 0.004 ± 0.001 | - |

| Artemisinin | 0.017 ± 0.005 | - |

Leishmaniasis Treatment

Research has shown that this compound effectively inhibits Leishmania donovani intracellular amastigotes, demonstrating potential as a treatment for leishmaniasis with IC50 values comparable to existing therapies like miltefosine.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Ester Position: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (position 3 ester) exhibits higher lipophilicity compared to the position 2 ester in the target compound, impacting membrane permeability .

Functional Group Modifications: Chloro vs. Carboxylic Acid vs. Ester: The free carboxylic acid derivative (6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid) has lower solubility in organic solvents, limiting its utility in drug formulations .

Biological Activity :

- The target compound’s hydroxy and trifluoromethyl groups are critical for interactions with enzymes like P-glycoprotein (P-gp), a common drug efflux pump. Structural analogs with methyl or chloro substituents show reduced inhibitory activity against P-gp .

Biological Activity

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanism of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H8F3NO3 and features a quinoline ring system. The presence of the trifluoromethyl group enhances its lipophilicity and bioavailability, making it a promising candidate for various biological applications.

Quinoline derivatives, including this compound, are known to interact with multiple biological targets. They can inhibit specific enzymes involved in metabolic pathways, which is crucial for their antimicrobial and anticancer activities. The compound's mechanism includes:

- Tautomeric Form : The compound can exist in different tautomeric forms, affecting its reactivity and interaction with biological targets.

- Enzyme Inhibition : It has been shown to inhibit enzymes that play a role in the proliferation of pathogens and cancer cells, leading to reduced survival rates of these cells .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- Antibacterial Activity : The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, showcasing a broad-spectrum antimicrobial effect .

- Antifungal Activity : It has also been evaluated for antifungal properties, demonstrating effectiveness against common fungal pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound was found to induce apoptosis in cancer cells through:

- Cell Cycle Arrest : It can cause cell cycle arrest at various phases, inhibiting cancer cell proliferation .

- Reactive Oxygen Species (ROS) Generation : The compound promotes the generation of ROS, which is known to lead to oxidative stress in cancer cells, ultimately resulting in cell death .

Study on Antimalarial Properties

A study investigated the antimalarial activity of quinoline derivatives, including this compound. The results indicated that this compound interferes with the conversion of soluble heme to hemozoin in Plasmodium falciparum, leading to increased heme toxicity within the parasite .

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.22 ± 0.06 | 168.72 |

| Chloroquine | 0.004 ± 0.001 | - |

| Artemisinin | 0.017 ± 0.005 | - |

This table summarizes the efficacy of this compound compared to established antimalarial drugs.

Study on Leishmaniasis

Another study focused on the activity of quinoline derivatives against Leishmania donovani. The findings highlighted that this compound demonstrated significant inhibition of intracellular amastigotes, with IC50 values comparable to those of existing treatments like miltefosine .

Q & A

Q. How can metabolic stability in hepatic systems be assessed?

- Methodology :

- Liver microsome assays : Incubate with human liver microsomes (HLM) and measure parent compound depletion via LC-MS/MS. Identify metabolites (e.g., demethylation products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.